![molecular formula C7H3BrFNO B1447337 4-Bromo-3-fluoro-5-hydroxybenzonitrile CAS No. 1805251-60-8](/img/structure/B1447337.png)
4-Bromo-3-fluoro-5-hydroxybenzonitrile
Overview
Description
4-Bromo-3-fluoro-5-hydroxybenzonitrile, also known as BFB, is an organic compound with a wide range of applications in scientific research. BFB is an important intermediate in the synthesis of a variety of compounds and is used as a starting material in the synthesis of many pharmaceuticals, such as anti-inflammatory agents, antibiotics, and anti-cancer agents. BFB is also used in the synthesis of dyes, pigments, and other compounds. BFB is a versatile compound with a wide range of properties and applications, making it a valuable tool for researchers.
Scientific Research Applications
Synthesis and Intermediates in Organic Chemistry 4-Bromo-3-fluoro-5-hydroxybenzonitrile itself might not be widely reported in literature for direct applications, but related compounds, especially those involving bromo and fluoro substitutions on aromatic rings, are significant in organic synthesis and pharmaceuticals. For example, 2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of flurbiprofen, showcasing the relevance of fluoro and bromo substitutions in synthesizing medically important compounds. The challenges in synthesizing such intermediates, including safety and yield considerations, highlight the complexity of working with halogenated organics (Qiu et al., 2009).
Biomedical Research Although directly related research on 4-Bromo-3-fluoro-5-hydroxybenzonitrile might be limited, fluorinated compounds, in general, play a crucial role in biomedical research. The inclusion of fluorine atoms in pharmaceuticals can significantly alter their biological activity, stability, and bioavailability. For instance, fluorinated pyrimidines, such as 5-fluorouracil, are extensively used in cancer treatment due to their ability to inhibit RNA and DNA synthesis in cancer cells. This highlights the importance of fluorinated compounds in developing anticancer strategies (Gmeiner, 2020).
Environmental and Material Sciences Research on brominated and fluorinated compounds extends into environmental science and materials engineering. Novel brominated flame retardants, for example, have been studied for their application in reducing fire hazards in consumer products while posing potential environmental risks. Such studies underline the dual aspects of halogenated compounds' utility and environmental impact (Zuiderveen et al., 2020).
Analytical and Diagnostic Applications Fluorine's unique properties also make fluorinated compounds valuable in analytical chemistry and diagnostics. For instance, fluorinated dyes and probes are used in fluorescence microscopy and imaging, providing tools for biological research and medical diagnostics. The specific interactions of fluorinated molecules with light enable high-resolution imaging of cells and tissues, contributing to our understanding of biological processes and diseases (Lakowicz, 2001).
properties
IUPAC Name |
4-bromo-3-fluoro-5-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-7-5(9)1-4(3-10)2-6(7)11/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENBTTOEWPVDAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-5-hydroxybenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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